

# 2,5-Dibromobenzaldehyde molecular weight

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## Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

Cat. No.: B1315430

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An In-Depth Technical Guide to **2,5-Dibromobenzaldehyde**: Properties, Synthesis, and Applications

## Introduction

**2,5-Dibromobenzaldehyde** is a disubstituted aromatic aldehyde that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and two bromine atoms on the phenyl ring, provides multiple sites for chemical modification, making it a versatile building block for complex molecular architectures. This guide offers a comprehensive overview of **2,5-Dibromobenzaldehyde**, detailing its physicochemical properties, synthesis and purification protocols, analytical characterization, key chemical reactions, and applications, with a particular focus on its relevance to researchers in drug discovery and materials science. The strategic placement of the bromine atoms allows for selective functionalization, often through metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

## Physicochemical Properties and Structural Data

The fundamental properties of **2,5-Dibromobenzaldehyde** are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Br <sub>2</sub> O	[1][2][3]
Molecular Weight	263.91 g/mol	[1][2][3]
CAS Number	74553-29-0	[1][2][4]
Appearance	White to pale yellow powder/crystalline solid	[5][6]
Melting Point	87-96 °C	[1][6]
Boiling Point	283.3 °C (Predicted)	[1][7]
IUPAC Name	2,5-dibromobenzaldehyde	[3]
SMILES	<chem>C1=CC(=C(C=C1Br)C=O)Br</chem>	[1][3]
InChIKey	BQBXKWGMPUCSQV-UHFFFAOYSA-N	[3][5]

## Synthesis and Purification

The synthesis of **2,5-Dibromobenzaldehyde** is most commonly achieved through the oxidation of 2,5-dibromotoluene. This method is efficient and utilizes readily available starting materials.

## Causality in Experimental Design

The chosen synthetic pathway involves the oxidation of a methyl group to an aldehyde. Strong oxidizing agents are required for this transformation. A common method involves chromium(VI) oxide in a mixture of acetic anhydride and acetic acid. Acetic anhydride acts as a scavenger for the water produced during the reaction, preventing over-oxidation to the carboxylic acid and facilitating the formation of a geminal diacetate intermediate, which is then hydrolyzed to the aldehyde. Purification via column chromatography is essential to remove unreacted starting material and oxidation byproducts, ensuring high purity for subsequent applications.

## Experimental Protocol: Oxidation of 2,5-Dibromotoluene

This protocol is a representative method based on standard organic chemistry transformations. Researchers should consult specific literature and perform a risk assessment before execution.

#### Materials:

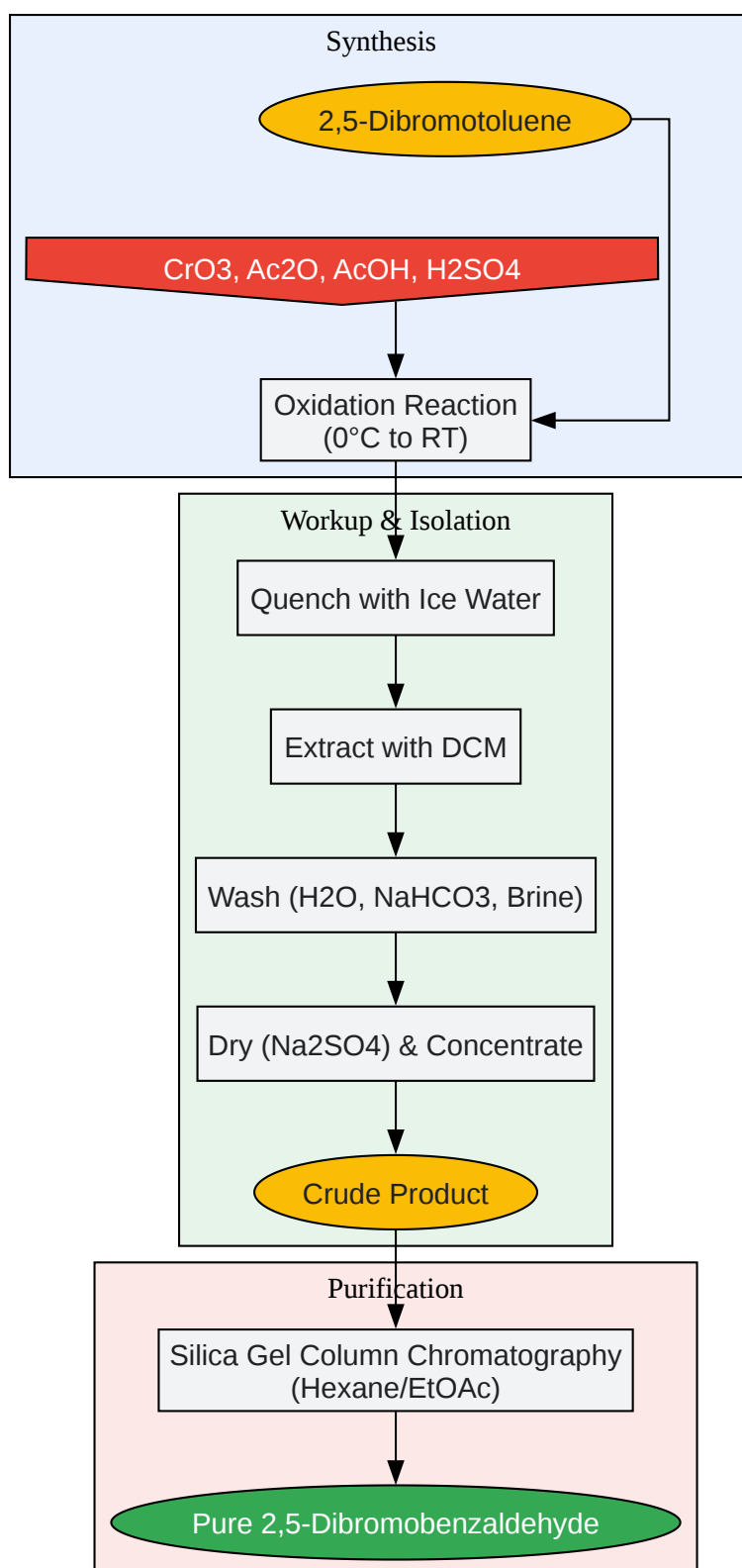
- 2,5-Dibromotoluene
- Chromium(VI) oxide ( $\text{CrO}_3$ )
- Acetic anhydride
- Glacial acetic acid
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dibromotoluene in a mixture of glacial acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath.
- **Addition of Oxidant:** Prepare a solution of Chromium(VI) oxide in a small amount of water and concentrated sulfuric acid. Add this solution dropwise via the dropping funnel to the cooled toluene solution, ensuring the temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by carefully pouring the mixture over ice water. Extract the aqueous mixture three times with dichloromethane.

- Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent[8]. Combine the fractions containing the pure product and remove the solvent to yield **2,5-Dibromobenzaldehyde** as a white solid.

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **2,5-Dibromobenzaldehyde**.

## Analytical Characterization

To ensure the identity, structure, and purity of **2,5-Dibromobenzaldehyde**, a combination of spectroscopic and chromatographic techniques is employed.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet far downfield (around 10 ppm).
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display seven unique signals: one for the aldehyde carbon (around 190 ppm), six for the aromatic carbons (two of which are directly attached to bromine, and one to the aldehyde group).
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong, sharp absorption band around 1700 cm<sup>-1</sup> corresponding to the C=O stretching of the aldehyde group. Additional peaks will be present for aromatic C-H and C-Br stretching.[3]
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (<sup>19</sup>Br and <sup>81</sup>Br), with prominent peaks for the molecular ion (M, M+2, M+4).
- **Purity Assessment (GC/HPLC):** Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, which is typically expected to be ≥96-97%. [6][9]

## Chemical Reactivity and Applications

The utility of **2,5-Dibromobenzaldehyde** stems from the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

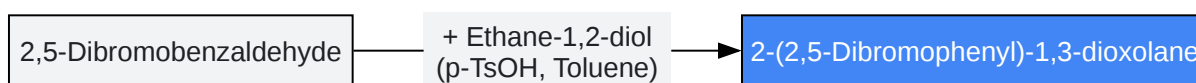
## Key Applications in Research and Development

- **Pharmaceutical Synthesis:** Halogenated benzaldehydes are crucial building blocks in drug discovery. They serve as starting points for synthesizing complex heterocyclic systems and

other scaffolds of medicinal interest. **2,5-Dibromobenzaldehyde** is specifically noted for its use in preparing quinoline derivatives, which are prevalent in many therapeutic agents.[1] The ability to selectively functionalize the two bromine positions provides a pathway to explore chemical space efficiently, which is a core tenet of modern drug design.[10][11]

- **Fluorescent Probes and Materials Science:** The compound has been identified as a precursor for molecules with interesting photophysical properties, including red fluorescent emission.[1] This makes it a valuable intermediate for developing fluorescent labels and probes for biological imaging or sensing applications.
- **Organic Synthesis Intermediate:** Beyond specific applications, it serves as a general-purpose intermediate. A common reaction is the protection of the aldehyde group, for instance, by reacting it with ethane-1,2-diol to form a stable 1,3-dioxolane.[4][7] This protects the aldehyde from undesired reactions while modifications are made at the bromine positions.

## Illustrative Reaction: Acetal Protection



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Caption: Protection of **2,5-Dibromobenzaldehyde** as a dioxolane acetal.

## Safety, Handling, and Storage

**2,5-Dibromobenzaldehyde** is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** The compound is toxic if swallowed and causes severe skin burns and eye damage.[1][3] It is classified with GHS hazard statements H301, H314, H318, H400, and H410.[1]
- **Handling:** Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid generating dust.[13]

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][9] It may be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

## Conclusion

**2,5-Dibromobenzaldehyde** is a high-value chemical intermediate with significant applications in both academic research and industrial drug development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for organic chemists. The ability to leverage its aldehyde and C-Br functionalities allows for the synthesis of a vast array of complex molecules, from novel pharmaceuticals to advanced materials. Proper understanding of its synthesis, characterization, and safe handling is paramount for any researcher intending to utilize this powerful building block.

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